molecular formula C26H22N2O5 B1311833 Fmoc-5-hydroxy-DL-tryptophan CAS No. 351857-99-3

Fmoc-5-hydroxy-DL-tryptophan

Cat. No. B1311833
M. Wt: 442.5 g/mol
InChI Key: LORJESUTFPMFAV-UHFFFAOYSA-N
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Description

Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The molecular formula of Fmoc-5-hydroxy-DL-tryptophan is C26H22N2O5 and its molecular weight is 442.46 .


Synthesis Analysis

Fmoc-5-hydroxy-DL-tryptophan is used in peptide synthesis . It is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes .


Molecular Structure Analysis

The molecular structure of Fmoc-5-hydroxy-DL-tryptophan is represented by the formula C26H22N2O5 . The InChI representation of the molecule is InChI=1S/C26H22N2O5/c29-16-9-10-23-21 (12-16)15 (13-27-23)11-24 (25 (30)31)28-26 (32)33-14-22-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)22/h1-10,12-13,22,24,27,29H,11,14H2, (H,28,32) (H,30,31) .


Chemical Reactions Analysis

Fmoc-5-hydroxy-DL-tryptophan can be used as a building block to synthesize peptides and proteins with specific functions or properties .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-5-hydroxy-DL-tryptophan is 442.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .

Scientific Research Applications

Synthesis and Characterization of Peptides

Fmoc-5-hydroxy-DL-tryptophan is utilized in the synthesis of peptides containing oxidation products of tryptophan residues, which are formed by oxidation in proteins both in vitro and in vivo. This includes the synthesis of peptides containing 5-hydroxytryptophan (5-HTP), demonstrating the role of Fmoc-protected amino acids in studying protein oxidation and potential oxidative stress markers (Todorovski et al., 2011).

Study of Amino Acid-Based Hydrogels

Research has shown that amino acid-based supramolecular polymer hydrogels, including those synthesized from Fmoc-tryptophan, exhibit intrinsic antibacterial activity. These hydrogels are important for their biocompatibility, cost-effectiveness, and tunable structural properties. The hydrogels synthesized from Fmoc-tryptophan, in particular, have demonstrated selective inhibition against the growth of Gram-positive bacteria, showcasing their potential in biomedical applications (Xie et al., 2020).

Enhancing Synthesis of 5-Hydroxy-L-Tryptophan

In the context of enhancing the synthesis of 5-hydroxy-l-tryptophan (5-HTP), a study developed a novel cofactor regeneration process using modified l-phenylalanine 4-hydroxylase from Chromobacterium violaceum. This process was aimed at achieving enhanced synthesis of 5-HTP, demonstrating the importance of Fmoc-5-hydroxy-DL-tryptophan in producing therapeutic amino acids through biotechnological means (Hara & Kino, 2013).

Application in Molecularly Imprinted Polymers

Fmoc-5-hydroxy-DL-tryptophan and its structural analogs have been studied for their adsorption on molecularly imprinted polymers (MIPs). This research contributes to understanding the selective recognition and separation processes in analytical chemistry, particularly in the context of chromatographic separation and analysis of tryptophan and its derivatives (Kim & Guiochon, 2005).

Safety And Hazards

Fmoc-5-hydroxy-DL-tryptophan should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fmoc-5-hydroxy-DL-tryptophan has various applications in scientific experiments, such as peptide synthesis, structural biology, and drug discovery . It is expected to play a significant role in the exploration of peptide chemical space .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORJESUTFPMFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-hydroxy-DL-tryptophan

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